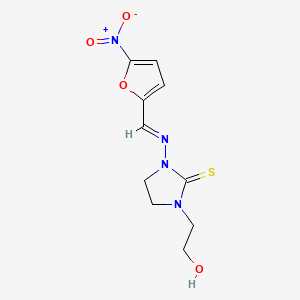
2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- is a complex organic compound that belongs to the class of imidazolidinethiones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- typically involves the reaction of imidazolidinethione with 2-hydroxyethylamine and 5-nitrofurfural. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The hydroxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitro group oxidation may lead to the formation of nitroso or nitrate derivatives.
Reduction Products: Reduction of the nitro group results in the formation of amine derivatives.
Substitution Products: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinethione: Basic structure without additional functional groups.
1-(2-Hydroxyethyl)-2-Imidazolidinethione: Lacks the nitrofurfurylideneamino group.
3-(5-Nitrofurfurylideneamino)-2-Imidazolidinethione: Lacks the hydroxyethyl group.
Properties
CAS No. |
63919-15-3 |
|---|---|
Molecular Formula |
C10H12N4O4S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-6-5-12-3-4-13(10(12)19)11-7-8-1-2-9(18-8)14(16)17/h1-2,7,15H,3-6H2/b11-7+ |
InChI Key |
ZJWHJRDNKOGGRV-YRNVUSSQSA-N |
Isomeric SMILES |
C1CN(C(=S)N1CCO)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C(=S)N1CCO)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)

![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)

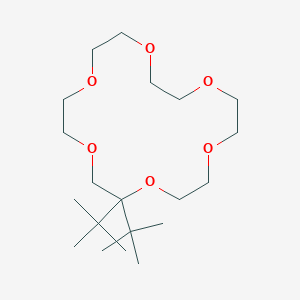
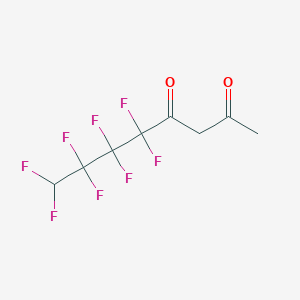
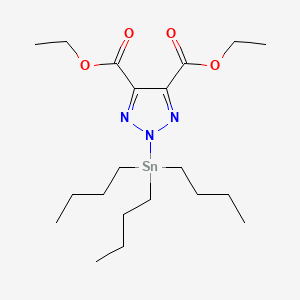
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
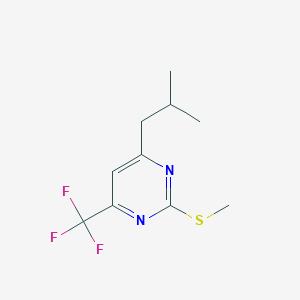
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)
